molecular formula C20H14N2O4 B188024 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 94110-12-0

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No. B188024
CAS RN: 94110-12-0
M. Wt: 346.3 g/mol
InChI Key: SUJZKVRSVRWPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as DNQX, is a potent antagonist of the AMPA glutamate receptor in the central nervous system. It was first synthesized in the late 1980s and has since been widely used in scientific research to investigate the role of glutamate receptors in neurological disorders.

Mechanism of Action

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione acts as a competitive antagonist of the AMPA glutamate receptor, which is involved in the fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to the receptor, 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione prevents the influx of sodium ions into the neuron, which in turn prevents the depolarization of the membrane potential and the subsequent firing of the neuron.
Biochemical and Physiological Effects:
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the frequency and severity of seizures in epilepsy models, as well as to improve cognitive function in Alzheimer's disease models. It has also been shown to have neuroprotective effects, preventing neuronal damage and death in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione in lab experiments is its high potency and selectivity for the AMPA glutamate receptor. This allows for precise manipulation of the receptor and its downstream effects. However, 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione can also have off-target effects on other glutamate receptors, which can complicate interpretation of results. Additionally, its lipophilic nature can make it difficult to dissolve and administer in vivo.

Future Directions

There are a number of future directions for research involving 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione. One area of interest is the role of glutamate receptors in neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the potential therapeutic use of 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione in treating neurological disorders, either alone or in combination with other drugs. Finally, further investigation is needed to fully understand the mechanisms of action of 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione and its effects on the central nervous system.

Synthesis Methods

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylacetic acid with nitrobenzaldehyde, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione is primarily used as a research tool to investigate the role of glutamate receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to block the excitatory effects of glutamate on neurons, which can lead to the prevention of seizures and other neurological symptoms.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-11-6-8-16(12(2)10-11)21-19(23)14-5-3-4-13-17(22(25)26)9-7-15(18(13)14)20(21)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJZKVRSVRWPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240639
Record name 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione

CAS RN

94110-12-0
Record name 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione
Source CAS Common Chemistry
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Record name 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione
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Record name 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethylphenyl)-6-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione
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